molecular formula C13H16N2OS B14894112 N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide

N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide

Cat. No.: B14894112
M. Wt: 248.35 g/mol
InChI Key: LJKKNRNPVCYDDQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide is a chemical compound provided for research purposes with a documented purity of 98% . It has the CAS Number 1240716-59-9 and a molecular weight of 248.35 g/mol . Its molecular formula is C13H16N2OS . Researchers can identify this compound by its canonical SMILES string, CCC(C)NC(=O)c1ccccc1SCC#N , and its InChI Key is LJKKNRNPVCYDDQ-UHFFFAOYSA-N . Handling and Safety: This product is labeled with the GHS07 pictogram and carries the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Research Context of Benzamide Derivatives: While the specific applications for this compound require further investigation, the broader benzamide class is of significant interest in medicinal chemistry. Benzamide derivatives are frequently investigated as key pharmacophores due to their wide range of bioactivities . Research has explored related compounds for their inhibitory potential against enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, highlighting the value of this chemical scaffold in designing novel bioactive molecules . Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-butan-2-yl-2-(cyanomethylsulfanyl)benzamide

InChI

InChI=1S/C13H16N2OS/c1-3-10(2)15-13(16)11-6-4-5-7-12(11)17-9-8-14/h4-7,10H,3,9H2,1-2H3,(H,15,16)

InChI Key

LJKKNRNPVCYDDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide typically involves the reaction of 2-((cyanomethyl)thio)benzoic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide with structurally and functionally related benzamide derivatives, focusing on molecular features, biological activities, and key research findings.

Structural Analogues with Thiazole/Triazole Moieties

  • AB4 and AB5 (): AB4 (similarity score 0.500) is a 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide. AB5 (similarity score 0.487) is a 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea. Key Differences: Both compounds incorporate thiazole or triazole rings, enhancing their binding to bacterial targets. In contrast, this compound lacks these heterocycles but includes a cyanomethylsulfanyl group, which may influence solubility and target specificity .

Antimicrobial and Anticancer Derivatives

  • 2-Azetidinone Derivatives (): Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4). Activity: Exhibited potent antimicrobial activity (MIC: 6.25 µg/mL against S. aureus) and moderate anticancer effects against MCF7 breast cancer cells (IC₅₀: 50–100 µM).
  • Sigma Receptor-Binding Benzamides (): Example: [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).

Plant-Derived Benzamides ()

Sulfanyl-Thiadiazole Benzamides ()

  • A-139 (N-[5-aryl sulfanyl-[1,3,4]thiadiazol-2-yl]-benzamide): Features a thiadiazole core linked to a sulfanyl-benzamide group. Comparison: The thiadiazole moiety in A-139 may confer stronger hydrogen-bonding interactions with microbial targets compared to the cyanomethylsulfanyl group in the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Key Findings Reference
This compound 470.64 Cyanomethylsulfanyl, butan-2-yl Not reported (structural analog data) Potential antimicrobial/therapeutic
AB4 ~450 (estimated) Thiazole, triazole Antibacterial Similarity score 0.500 to standard
2-Azetidinone (Compound 4) ~400 (estimated) Azetidinone, chloro-phenyl Antimicrobial (MIC: 6.25 µg/mL) QSAR-guided design
[¹²⁵I]PIMBA ~500 (estimated) Iodo, methoxy, piperidinyl Prostate cancer imaging/therapy Bmax = 1930 fmol/mg protein
A-139 ~350 (estimated) Thiadiazole, aryl sulfanyl Not reported Structural diversity study

Biological Activity

N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a cyanomethyl and sulfanyl group, suggests diverse biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OSC_{12}H_{16}N_2OS. The compound's structure includes:

  • A butan-2-yl moiety, which may influence lipophilicity.
  • A cyanomethyl group that could participate in various chemical reactions.
  • A sulfanyl group that may interact with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the sulfanyl group suggests potential interactions with enzymatic active sites, possibly acting as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation or cancer progression.
  • Biochemical Pathways : It may affect neurotransmission, cell growth, and inflammatory responses due to its structural similarities with known bioactive compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Research has demonstrated that related benzamide compounds possess antimicrobial properties. For example, certain derivatives exhibited significant larvicidal activity against mosquito larvae and fungicidal activity against various fungi . This suggests that this compound could similarly contribute to antimicrobial strategies.

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity of Benzamides Compounds similar to this compound showed good larvicidal activity (up to 100% at 10 mg/L) against mosquito larvae.
TRPM8 Antagonistic Activity Related sulfonamide compounds demonstrated TRPM8 antagonistic effects, indicating potential for pain management therapies.
Pharmacological Evaluation Investigations into benzamide derivatives revealed promising anticancer activities, warranting further research into their mechanisms and efficacy.

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